molecular formula C12H19NO5 B1385968 4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid CAS No. 1030429-90-3

4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid

Cat. No. B1385968
CAS RN: 1030429-90-3
M. Wt: 257.28 g/mol
InChI Key: KDCFPICLOCEKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid (4-MEO-PBA) is a synthetic compound that has recently become a popular research chemical. It is a derivative of Piperidine and has a molecular weight of 283.41 g/mol. 4-MEO-PBA has been studied extensively for its potential applications in scientific research and its potential as a therapeutic agent.

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry due to their presence in many pharmaceuticals. The compound can serve as a precursor for synthesizing various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have shown potential in drug development and pharmacological applications .

Pharmacological Applications

The piperidine moiety is a common feature in many drugs. As such, the compound can be used to create new pharmacologically active molecules. It could lead to the development of novel therapeutic agents, particularly in the realm of central nervous system disorders, where piperidine structures are often employed .

Antibacterial Activity

Piperidine compounds have been studied for their antibacterial properties. The compound could be used to synthesize derivatives that exhibit antibacterial activity against various bacterial strains, such as Staphylococcus aureus and Pseudomonas aeruginosa, which are critical in the fight against antibiotic-resistant bacteria .

Greener Synthesis Methods

The compound can be utilized in greener synthesis methods, such as using deep eutectic solvent media. This approach is environmentally friendly and aligns with the principles of green chemistry, aiming to reduce the use of hazardous substances in chemical synthesis .

Complement Mediated Diseases

Derivatives of the compound could be designed to inhibit specific factors in the complement system, which plays a role in immune responses. This application is particularly relevant in treating a diverse array of complement-mediated diseases, offering a targeted therapeutic approach .

Synthesis of Benzimidazole Derivatives

The compound may also be used in the synthesis of benzimidazole derivatives, which have a wide range of pharmacological activities. These activities include antihistaminic, antiparasitic, and antifungal properties, making them valuable in drug discovery and development .

Cyclization Reactions

In organic chemistry, cyclization reactions are fundamental for constructing complex molecular architectures. The compound can be involved in cyclization reactions to form novel cyclic structures, which are often found in natural products and pharmaceuticals .

Multicomponent Reactions

Multicomponent reactions (MCRs) are efficient processes that combine three or more reactants to form a product, where the compound can act as a key component. MCRs are valuable for generating compound libraries for drug discovery, and the compound’s versatility could facilitate the discovery of new bioactive molecules .

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid may also affect a range of biochemical pathways.

Result of Action

Related compounds have shown significant biological activities , suggesting that this compound may also have notable effects at the molecular and cellular levels.

properties

IUPAC Name

4-[4-(2-methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-18-12(17)8-9-4-6-13(7-5-9)10(14)2-3-11(15)16/h9H,2-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCFPICLOCEKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid
Reactant of Route 3
Reactant of Route 3
4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid
Reactant of Route 4
4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid
Reactant of Route 5
4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid
Reactant of Route 6
4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.